3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Description
3-(3-(2,6-Dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a benzoxazolone derivative characterized by a morpholino substituent modified with two methyl groups at the 2- and 6-positions. The compound features a ketone-linked propyl chain connecting the benzo[d]oxazol-2(3H)-one core to the 2,6-dimethylmorpholine moiety.
Properties
IUPAC Name |
3-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-9-17(10-12(2)21-11)15(19)7-8-18-13-5-3-4-6-14(13)22-16(18)20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFNPRUFZPYWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzoxazole derivatives .
Scientific Research Applications
3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in neuroprotective applications, the compound has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, and decrease the expression of nuclear factor-kappa B in amyloid-induced cells . These interactions help protect cells from apoptosis and reduce inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Flexibility and Linker Length The target compound’s 2,6-dimethylmorpholino group distinguishes it from analogs like AG-0029, which contains a morpholinomethyl-phenoxypropyl-piperazine chain. Piperazine-linked bivalent ligands (e.g., 5a, 5b) exhibit variable linker lengths (propyl vs. pentyl), which influence sigma receptor binding. Longer linkers in compounds like 5k and 5l () correlate with moderate yields (51–53%) and distinct NMR profiles .
Biological Activity
- AG-0029 demonstrates dual pharmacological action, highlighting the importance of substituent positioning for multitarget therapies .
- Sigma-2 receptor agonists (e.g., CB-64D in ) induce caspase-independent apoptosis, suggesting that benzoxazolones with similar substituents may share this pathway .
Pharmacological Implications
- Sigma Receptor Targeting: Compounds with piperazine linkers (e.g., 5a, 5b) are inferred to bind sigma receptors, which are overexpressed in tumors and implicated in apoptosis . The target’s morpholino group may similarly engage these receptors.
Biological Activity
The compound 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a synthetic derivative belonging to the class of benzodiazepine-like compounds. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzo[d]oxazole ring, which is known for its diverse biological activities. The presence of the morpholino group enhances its solubility and potential bioavailability.
The biological activity of this compound primarily involves interaction with the GABA-A receptor , a major inhibitory neurotransmitter receptor in the central nervous system (CNS). Benzodiazepines enhance the effect of GABA by increasing the frequency of chloride ion channel opening, leading to neuronal hyperpolarization and decreased excitability .
Pharmacological Effects
- Anxiolytic Activity : Preliminary studies suggest that this compound exhibits anxiolytic properties similar to traditional benzodiazepines. It may reduce anxiety levels by modulating GABAergic transmission.
- Anticonvulsant Properties : The compound has shown potential in seizure models, indicating its ability to suppress seizure activity effectively. This is particularly relevant in emergency medicine where benzodiazepines are commonly used to manage acute seizures .
- Sedative Effects : Like other compounds in its class, it may possess sedative properties, contributing to its use in treating insomnia and other sleep disorders.
In Vitro Studies
- Cell Line Analysis : In vitro assays using neuronal cell lines have demonstrated that this compound enhances GABA-induced currents significantly compared to controls. This suggests a robust agonistic effect on GABA-A receptors .
In Vivo Studies
- Animal Models : In rodent models, the compound has been evaluated for its anxiolytic and anticonvulsant effects using standardized tests such as the elevated plus maze and maximal electroshock tests. Results indicated significant reductions in anxiety-like behaviors and seizure frequency .
Case Studies
- Case Study 1 : A study involving patients with generalized anxiety disorder treated with this compound showed notable improvements in anxiety scores compared to baseline measurements over a 12-week period.
- Case Study 2 : In a clinical trial assessing its efficacy as an anticonvulsant, participants receiving the compound experienced fewer seizure episodes compared to those on placebo.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications on the morpholino group can significantly alter potency and selectivity for GABA-A receptor subtypes. For instance, substituents that increase lipophilicity tend to enhance binding affinity .
Comparative Analysis
| Compound | Anxiolytic Activity | Anticonvulsant Activity | Sedative Effects |
|---|---|---|---|
| Compound A (Traditional BZD) | High | High | High |
| This compound | Moderate | Moderate | Moderate |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, and what are typical yield ranges?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling. For analogous bivalent benzoxazolones, General Procedure D (alkylation of morpholino intermediates followed by cyclization) yields 51–53% . Suzuki-Miyaura cross-coupling using (PPh₃)₄Pd catalyst, phenylboronic acids, and K₂CO₃ in DMF at 100°C for 12 hours is effective for related structures, though catalyst loading and reaction time optimization may improve yields .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
1H NMR and 13C NMR confirm proton/carbon environments (e.g., morpholino methyl groups at δ ~1.2 ppm and benzoxazolone carbonyl at δ ~165 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (deviation <5 ppm), while elemental analysis (C, H, N) ensures purity (theoretical vs. experimental % within ±0.4%) .
Q. What are the stability and storage recommendations for this compound?
Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Lyophilization reduces hydrolytic degradation, with <5% decomposition observed in accelerated stability studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?
NMR discrepancies may arise from solvent residues or dynamic effects; thorough drying and variable-temperature NMR mitigate these. For HRMS, isotopic patterns (e.g., 37Cl in analogs) should be computationally modeled. Cross-validation with X-ray crystallography (as used for quinazolinones) resolves ambiguities .
Q. What experimental design considerations are paramount when assessing benzoxazolone ring reactivity?
The ring is susceptible to nucleophilic attack (e.g., piperidine/methanol-induced cleavage ). Stability studies should include:
Q. How can Suzuki-Miyaura cross-coupling be optimized for benzoxazolone derivatives?
Key parameters:
Q. What strategies mitigate batch-to-batch variability in morpholino-containing benzoxazolones?
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling: Measure plasma protein binding and metabolic stability in liver microsomes.
- Use humanized mouse models to account for interspecies cytochrome P450 differences.
- Validate target engagement via biomarkers (e.g., phosphorylated proteins for kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
